molecular formula C66H54N4O4 B12483202 bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate

bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate

Cat. No.: B12483202
M. Wt: 967.2 g/mol
InChI Key: FHNZPDTZQKSGBY-UHFFFAOYSA-N
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Description

1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a unique structure combining indole and benzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the introduction of the triphenylmethylaminoethyl group. The final step involves the coupling of these intermediates with benzene-1,3-dicarboxylate under controlled conditions. Common reagents used in these reactions include strong acids like sulfuric acid and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing cellular pathways. The triphenylmethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.

    Benzene Derivatives: Compounds such as benzene-1,3-dicarboxylic acid and its esters have comparable chemical properties.

Uniqueness

1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE is unique due to its combination of indole and benzene moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C66H54N4O4

Molecular Weight

967.2 g/mol

IUPAC Name

bis[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C66H54N4O4/c71-63(73-57-34-36-61-59(43-57)49(45-67-61)38-40-69-65(51-22-7-1-8-23-51,52-24-9-2-10-25-52)53-26-11-3-12-27-53)47-20-19-21-48(42-47)64(72)74-58-35-37-62-60(44-58)50(46-68-62)39-41-70-66(54-28-13-4-14-29-54,55-30-15-5-16-31-55)56-32-17-6-18-33-56/h1-37,42-46,67-70H,38-41H2

InChI Key

FHNZPDTZQKSGBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C6=CC(=CC=C6)C(=O)OC7=CC8=C(C=C7)NC=C8CCNC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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